molecular formula C20H28O3 B072924 Daniellic acid CAS No. 1235-77-4

Daniellic acid

Cat. No.: B072924
CAS No.: 1235-77-4
M. Wt: 316.4 g/mol
InChI Key: ZQHJXKYYELWEOK-LCLWPZTBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Daniellic acid can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the acid-catalyzed hydroxylation and methoxylation of kaurenoic acid derivatives . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the extraction of oleoresin from Daniellia oliveri followed by chromatographic separation to isolate the compound . This method ensures a high yield of pure this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Daniellic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Daniellic acid has a wide range of scientific research applications:

Mechanism of Action

Daniellic acid is similar to other diterpenoid compounds such as polyalthic acid and lambertianic acid . it is unique due to its specific biological activities and molecular structure:

Comparison with Similar Compounds

  • Polyalthic acid
  • Lambertianic acid
  • Kaurenoic acid derivatives

Daniellic acid stands out due to its potent antimicrobial, antioxidant, and anti-melanogenesis properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHJXKYYELWEOK-LCLWPZTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=COC=C3)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235-77-4
Record name Daniellic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daniellic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1R-(1α,4aα,5α,8aβ)]-5-[2-(3-furyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of daniellic acid?

A1: this compound is primarily isolated from the African copal tree, specifically the species Daniellia oliveri [, ]. This tree's oleoresin and wood are known sources of this diterpene acid.

Q2: What is the chemical structure of this compound and how was it elucidated?

A2: this compound is a furanoid diterpene. Its structure was determined using various spectroscopic techniques including ¹H-NMR, ¹³C-NMR, HSQC, and IR spectroscopy [, ]. The stereochemistry was established by correlation with a related compound, agathic acid [].

Q3: What biological activities have been reported for this compound?

A3: Studies have demonstrated that this compound exhibits several notable bioactivities:

  • Antioxidant Activity: this compound exhibits antioxidant properties, effectively scavenging DPPH radicals and reducing iron (III) ions [].
  • Anti-proliferative Activity: It shows promising anti-proliferative effects against various tumor cell lines, indicating its potential in cancer research [].
  • Tyrosinase Inhibition: this compound acts as a tyrosinase inhibitor, a key enzyme in melanin biosynthesis. It demonstrates a noncompetitive mixed-type inhibition mechanism [].

Q4: Are there any known structural isomers of this compound with biological activity?

A5: Yes, lambertianic acid is a known optical isomer of this compound. It is primarily found in Pinus species and has been studied for its potential anti-obesity, anti-allergic, and anti-cancer properties [].

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